![molecular formula C41H46Br2O2 B14228384 2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene] CAS No. 500761-26-2](/img/structure/B14228384.png)
2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the family of spirobifluorenes. This compound is characterized by its unique structure, which includes two bromine atoms and two octyloxy groups attached to a spirobifluorene core. The presence of these functional groups imparts specific chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The initial step involves the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Spirocyclization: The brominated fluorene is then subjected to spirocyclization to form the spirobifluorene core. This step often involves the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Alkylation: The final step involves the introduction of octyloxy groups at the 3’ and 6’ positions. This can be achieved through an alkylation reaction using octyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and transition metal catalysts.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reduction reactions can be employed to remove or modify specific functional groups. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, transition metal catalysts; solvents like THF or diethyl ether; temperatures ranging from -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide; solvents like acetone or dichloromethane; temperatures ranging from 0°C to room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; solvents like THF or ethanol; temperatures ranging from 0°C to room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted spirobifluorenes, while oxidation and reduction reactions can introduce or modify functional groups, resulting in a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] has numerous scientific research applications, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and light-emitting materials. Its unique structure and electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: The compound is employed in the development of advanced materials with specific optical and electronic properties. It is used in the fabrication of thin films, nanostructures, and other functional materials.
Chemical Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules. Its functional groups allow for further modification and derivatization, enabling the creation of complex molecular architectures.
Biological Research: The compound is used in the study of biological systems and processes. Its unique structure and properties make it a valuable tool for probing molecular interactions and studying the behavior of biomolecules.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] is primarily related to its electronic properties and ability to interact with other molecules. The compound’s spirobifluorene core provides a rigid and stable framework, while the bromine and octyloxy groups influence its reactivity and interactions.
Molecular Targets: The compound can interact with various molecular targets, including other organic molecules, metal ions, and biological macromolecules. These interactions are often mediated by non-covalent forces such as van der Waals interactions, hydrogen bonding, and π-π stacking.
Pathways Involved: The compound can participate in various chemical pathways, including electron transfer, energy transfer, and molecular recognition. These pathways are influenced by the compound’s electronic structure and the nature of its interactions with other molecules.
Comparación Con Compuestos Similares
2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] can be compared with other similar compounds, such as:
2,7-Dibromofluorene: This compound lacks the spirobifluorene core and octyloxy groups, resulting in different chemical properties and reactivity.
3,6-Bis(octyloxy)fluorene:
9,9’-Spirobi[fluorene]: This compound lacks the bromine and octyloxy groups, resulting in different electronic properties and reactivity.
The uniqueness of 2,7-Dibromo-3’,6’-bis(octyloxy)-9,9’-spirobi[fluorene] lies in its combination of functional groups and spirobifluorene core, which imparts specific chemical properties and makes it valuable for various applications.
Propiedades
Número CAS |
500761-26-2 |
|---|---|
Fórmula molecular |
C41H46Br2O2 |
Peso molecular |
730.6 g/mol |
Nombre IUPAC |
2',7'-dibromo-3,6-dioctoxy-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C41H46Br2O2/c1-3-5-7-9-11-13-23-44-31-17-21-37-35(27-31)36-28-32(45-24-14-12-10-8-6-4-2)18-22-38(36)41(37)39-25-29(42)15-19-33(39)34-20-16-30(43)26-40(34)41/h15-22,25-28H,3-14,23-24H2,1-2H3 |
Clave InChI |
OCCXADUXCUKOAT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC2=C(C=C1)C3(C4=C2C=C(C=C4)OCCCCCCCC)C5=C(C=CC(=C5)Br)C6=C3C=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




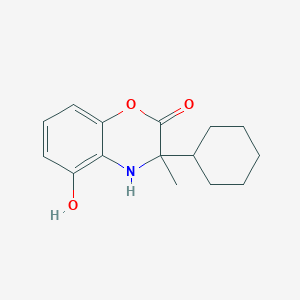
![N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine](/img/structure/B14228323.png)

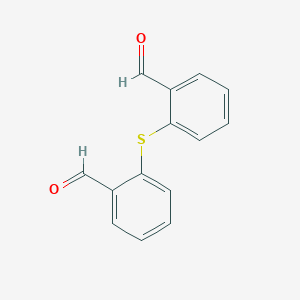
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
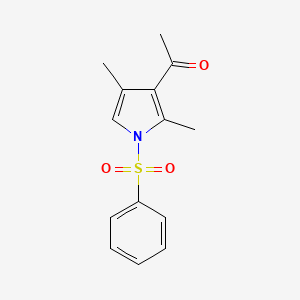
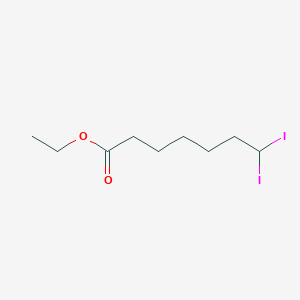
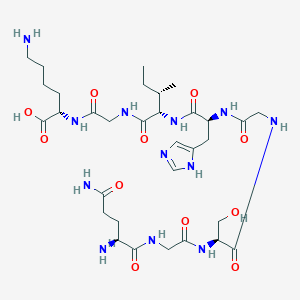
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
